molecular formula C15H10N4OS2 B15007094 6-Amino-3,4-di(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3,4-di(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Katalognummer: B15007094
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: WAWGIBHVOGEXJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the pyrano[2,3-c]pyrazole family, which is known for its wide range of applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of 6-amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot multicomponent reaction. The process includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4. The reaction is carried out at temperatures between 70–75°C for 110–120 minutes, yielding the desired product with excellent yields of 85–90% . This method is advantageous due to its straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.

Analyse Chemischer Reaktionen

6-Amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and thiophene groups, using reagents like halogens or alkylating agents.

    Cyclization: Cyclization reactions can be carried out to form more complex heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

6-Amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against human epidermal growth factor receptor protein, indicating its potential as an anticancer agent . The compound’s effects are mediated through its ability to inhibit key enzymes and receptors involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

6-Amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds such as:

  • 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

These compounds share a similar pyrano[2,3-c]pyrazole core structure but differ in the substituents attached to the core. The presence of thiophene rings in 6-amino-3,4-bis(thiophen-2-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile imparts unique electronic and steric properties, making it distinct from its analogs .

Eigenschaften

Molekularformel

C15H10N4OS2

Molekulargewicht

326.4 g/mol

IUPAC-Name

6-amino-3,4-dithiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H10N4OS2/c16-7-8-11(9-3-1-5-21-9)12-13(10-4-2-6-22-10)18-19-15(12)20-14(8)17/h1-6,11H,17H2,(H,18,19)

InChI-Schlüssel

WAWGIBHVOGEXJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.